4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol
Overview
Description
“4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 1706458-48-1 . It has a molecular weight of 208.16 and its IUPAC name is (4-fluoro-3-methyl-2-(trifluoromethyl)phenyl)methanol . The compound is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for “4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol” is 1S/C9H8F4O/c1-5-7(10)3-2-6(4-14)8(5)9(11,12)13/h2-3,14H,4H2,1H3
. This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 4 fluorine atoms, and 1 oxygen atom in the molecule.
Physical And Chemical Properties Analysis
“4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol” is a solid at ambient temperature .
Scientific Research Applications
1. Synthesis of α-Trifluoromethyl α-Amino Acids
The chemical has been utilized in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. A key process involves the rearrangement of benzyl groups in certain intermediates, showcasing the molecule's role in the synthesis of complex amino acids (Burger et al., 2006).
2. Fluorination for Synthesis of Fluorinated Heterocycles
The compound is part of a fluoro-cyclisation process that creates fluorinated heterocycles. This involves the utilization of Selectfluor to trigger electrophilic cyclisations, highlighting the compound's role in synthesizing fluorinated heterocyclic structures (Parmar & Rueping, 2014).
3. Conversion into Trifluoromethylated Compounds
It's involved in transformations where hydroxyl groups in benzyl or allyl alcohols are converted to trifluoromethyl groups. This demonstrates the compound's application in generating trifluoromethylated structures from alcohol precursors (Li et al., 2015).
4. Benzylation of Nucleophiles
The compound is employed in the benzylation of various nucleophiles, showing its versatility in organic synthesis processes. This includes its use in secondary benzylation of carbon, nitrogen, and oxygen nucleophiles, indicating its utility in a range of organic synthesis contexts (Noji et al., 2003).
properties
IUPAC Name |
[4-fluoro-3-methyl-2-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5-7(10)3-2-6(4-14)8(5)9(11,12)13/h2-3,14H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTIGXNLFNIAAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.